4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-10(14-7-15-12)6-9(16-11)8-4-2-1-3-5-8/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVKUWGTSOSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722857 | |
| Record name | 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875340-50-4 | |
| Record name | 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization Route (Based on Patent CN110386936B)
A detailed method closely related to the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which shares structural similarity with 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine, involves:
Step 1: Condensation Reaction
A compound such as 2-methyl-3,3-dichloroacrylonitrile is condensed with trimethyl orthoformate in the presence of a Lewis acid catalyst (0.5-10% by mass) in a solvent (e.g., methanol) at 30-110 °C to form a key intermediate (1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene).
Step 2: Addition Condensation Cyclization
The intermediate is reacted with formamidine salt and a base (e.g., sodium methoxide) in a polar solvent such as methanol, ethanol, or tetrahydrofuran at temperatures ranging from 0 to 110 °C. This step involves cyclization and elimination reactions to form the 4-chloro-pyrrolo[3,2-d]pyrimidine core.
-
The yield reported for the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is approximately 90.2% with purity over 99% after filtration and drying.
-
This method is noted for its use of inexpensive raw materials, simple operation, high selectivity, low waste generation, and environmental friendliness.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate, Lewis acid catalyst | 30-110 | - | - | Formation of intermediate IV |
| 2 | Intermediate IV + formamidine salt + base (NaOMe) in MeOH or similar solvent | 0-50 (cyclization), 50-110 (elimination) | 2-8 + 2-8 | ~90 | One-pot addition, cyclization, elimination |
Note: This method is adaptable for preparing 4-chloro-6-phenyl substituted analogues by modifying the starting materials accordingly.
Chlorination of Hydroxy or Oxo Pyrrolo[3,2-d]pyrimidines
Another well-documented method involves:
- Starting from 4-hydroxy- or 4-oxo-pyrrolo[3,2-d]pyrimidine derivatives.
- Treatment with chlorinating agents such as phosphorus oxychloride (POCl3) or trichlorophosphate in the presence of bases like triethylamine or 1,4-diaza-bicyclo[2.2.2]octane.
- The reaction is typically carried out in solvents like toluene at moderate temperatures (around 50 °C) for extended periods (up to 15 hours).
- Dissolve 4-hydroxypyrrolo[3,2-d]pyrimidine in toluene.
- Add triethylenediamine (chlorinating reagent) and triethylamine.
- Heat to 50 °C and stir for 15 hours.
- Quench in ice water, adjust pH to neutral, filter, wash, and recrystallize from acetone.
- Yield: 93.2%
- Purity: >99.1%
- Total yield after isolation: 77.3%
This method is effective for preparing 4-chloro derivatives with high purity and yield.
| Parameter | Details |
|---|---|
| Starting material | 4-hydroxypyrrolo[3,2-d]pyrimidine |
| Chlorinating agent | Triethylenediamine, POCl3 |
| Base | Triethylamine |
| Solvent | Toluene |
| Temperature | 50 °C |
| Reaction time | 15 hours |
| Yield | 93.2% (isolated yield 77.3%) |
| Purity | >99.1% |
This route is directly applicable to 4-chloro-6-phenyl derivatives by using phenyl-substituted hydroxy precursors.
Phosphorus Oxychloride-Mediated Chlorination of Pyrrolo[3,2-d]pyrimidin-4-ones
Research articles describe the use of phosphorus oxychloride (POCl3) to convert 4-oxo-pyrrolo[3,2-d]pyrimidines into 4-chloro derivatives:
- Reflux 4-oxo precursor with POCl3 for 3-4 hours.
- Evaporate solvent under reduced pressure.
- Neutralize residue with ammonia solution to precipitate the product.
- Purify by column chromatography.
Yields reported range from 75% to 86% depending on substituents.
This method is versatile and allows introduction of various substituents at the 6-position, including phenyl groups, by starting from appropriately substituted precursors.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation with formamidine salt + base (Patent CN110386936B) | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, Lewis acid catalyst, formamidine salt, NaOMe, MeOH | ~90 | >99 | High yield, environmentally friendly, simple operation | Requires multi-step synthesis of intermediates |
| Chlorination of hydroxy-pyrrolo[3,2-d]pyrimidine | Triethylenediamine, triethylamine, toluene, 50 °C, 15 h | 77-93 | >99 | Straightforward, high purity product | Long reaction time, sensitive to moisture |
| POCl3-mediated chlorination of 4-oxo precursors | POCl3, reflux, ammonia work-up | 75-86 | High | Versatile for various substituents | Use of corrosive reagents, requires careful handling |
Detailed Research Findings and Notes
The condensation-cyclization approach allows for fine-tuning of substituents by varying starting materials, making it suitable for synthesizing 4-chloro-6-phenyl derivatives by using phenyl-substituted acrylonitrile or related compounds.
Chlorination methods using phosphorus oxychloride or trichlorophosphate are well-established for converting hydroxy or oxo intermediates to the 4-chloro derivatives, with good yields and high purity, but require careful control of reaction conditions to avoid side reactions.
The choice of solvent and base is critical in the cyclization step to achieve high selectivity and yield. Methanol and sodium methoxide are commonly used, but other polar solvents such as ethanol or tetrahydrofuran can be employed depending on solubility and reactivity.
Reaction temperatures are generally moderate (0-110 °C) with stepwise temperature control to optimize cyclization and elimination phases.
Purification typically involves filtration, washing, and recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Overview
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in scientific research for its diverse applications in chemistry, biology, and medicine. Its unique structure allows it to serve as a building block in the synthesis of complex molecules and as a potential therapeutic agent.
Chemical Synthesis
This compound acts as a valuable intermediate in organic synthesis. Its reactivity facilitates the development of more complex chemical entities, making it an essential component in the synthesis of various pharmaceuticals and bioactive compounds. The presence of the chloro and phenyl groups enhances its reactivity, allowing for diverse functionalization possibilities.
Kinase Inhibition
This compound has shown promise as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting these enzymes can lead to significant therapeutic effects. For instance, it has been investigated for its ability to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR, which are involved in angiogenesis and tumor growth .
Antitumor Activity
Research indicates that this compound may possess antitumor properties by disrupting microtubule dynamics and inhibiting tubulin assembly. In preclinical studies, it has demonstrated activity comparable to established microtubule-targeting agents (MTAs), suggesting its potential in cancer treatment .
Therapeutic Potential
Due to its biological activity, this compound is being explored for therapeutic applications in treating various diseases such as cancer and inflammatory conditions. Its ability to selectively inhibit kinases makes it a candidate for drug development targeting diseases characterized by abnormal kinase activation .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in drug discovery and design. Its unique structural features enable it to serve as a scaffold for the development of novel therapeutic agents. Moreover, ongoing research aims to optimize synthetic routes to improve yields and reduce environmental impact during production .
Case Studies and Research Findings
- Inhibition of Angiogenesis : A study demonstrated that this compound effectively inhibited blood vessel formation in vivo using the chicken chorioallantoic membrane (CAM) assay. This suggests its potential role in cancer treatment by targeting angiogenesis .
- Microtubule Targeting : Preclinical evaluations revealed that certain analogs of this compound showed nanomolar GI50 values across various tumor cell lines, indicating strong antitumor efficacy while circumventing common resistance mechanisms associated with microtubule-targeting agents .
- Therapeutic Efficacy : Ongoing investigations are focused on understanding the full pharmacological profile of this compound, including its interactions with biological receptors and enzymes involved in critical signaling pathways related to cancer progression and inflammation .
Mechanism of Action
The mechanism by which 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key structural differences among pyrrolo-pyrimidine derivatives significantly influence their physical and chemical properties. Below is a comparative analysis:
Key Observations :
- Solubility : Polar substituents (e.g., carboxylic acid in compound 19a) drastically improve aqueous solubility, whereas aryl or alkyl groups reduce it .
- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular interactions. The hydrochloride salt in ’s compound shows a higher melting point (253–254°C) due to ionic interactions .
Biological Activity
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique chemical structure, characterized by a chlorine atom at the 4-position, a phenyl group at the 6-position, and a pyrrolo[3,2-d]pyrimidine core, contributes to its notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.
- Molecular Formula : CHClN
- CAS Number : 52617-71-7
The presence of the phenyl group enhances hydrophobic interactions with target proteins, potentially increasing the compound's efficacy compared to similar compounds lacking this feature.
This compound primarily acts as a multi-targeted kinase inhibitor . It has been shown to bind to various enzymes and receptors, including:
- DNA gyrase
- RNA polymerase
- Vascular endothelial growth factor receptors (VEGFR)
- Fibroblast growth factor receptors (FGFR)
These interactions disrupt critical signaling pathways involved in cell proliferation and survival, making it a candidate for therapeutic applications in treating cancer and other diseases .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in HepG2 cells.
- The compound has shown IC values ranging from 40 to 204 nM against key targets such as EGFR, Her2, VEGFR2, and CDK2 .
Enzyme Inhibition
The compound effectively inhibits several enzymes that are critical for cellular processes:
- α-Amylase : Inhibiting this enzyme affects carbohydrate digestion pathways.
- Kinases : Its role as a kinase inhibitor positions it as a valuable tool in studying signal transduction pathways and cellular processes .
Study 1: Anticancer Activity
A study evaluated the effects of various derivatives of pyrrolo[3,2-d]pyrimidines on cancer cell lines. The findings indicated that compounds similar to this compound exhibited potent cytotoxicity with IC values indicating effective inhibition of cancer cell growth. Notably, the presence of chlorine substituents enhanced activity compared to unsubstituted derivatives .
Study 2: Enzyme Targeting
In another investigation focused on enzyme inhibition, this compound was shown to effectively inhibit α-amylase activity. This inhibition suggests potential applications in managing conditions related to carbohydrate metabolism, such as diabetes .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine, and how do reaction conditions influence purity and yield?
- Methodological Answer : A common approach involves cyclization and chlorination steps. For example, ethyl 2-cyano-4,4-dimethoxybutanoate is synthesized via coupling reactions, followed by cyclization to form pyrrolopyrimidine intermediates. Chlorination using reagents like POCl₃ or PCl₅ at controlled temperatures (80–120°C) introduces the chlorine substituent. Reaction time and stoichiometric ratios of chlorinating agents are critical to minimize side products (e.g., over-chlorination). Purity is enhanced via recrystallization or column chromatography .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Formamidine, 80°C | 70–85 | 90–95 |
| Chlorination | POCl₃, 110°C, 6h | 60–75 | 85–90 |
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Characterization employs ¹H/¹³C NMR to confirm the aromatic pyrrolopyrimidine core and substituent positions. For example, the chlorine atom at position 4 causes deshielding of adjacent protons (δ 8.2–8.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 271.06 for C₁₂H₈ClN₃). X-ray crystallography resolves spatial arrangements, as seen in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate structures .
Q. What are the primary reactivity patterns of the chlorine substituent in this compound?
- Methodological Answer : The C-4 chlorine participates in nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃ in DMF, 60–90°C). It also undergoes cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) catalyzed by Pd(PPh₃)₄. Competing reactions (e.g., ring-opening) are mitigated by optimizing temperature and ligand choice .
Advanced Research Questions
Q. How does the 6-phenyl group influence the compound’s biological activity, particularly in kinase inhibition?
- Methodological Answer : The phenyl group enhances hydrophobic interactions with kinase ATP-binding pockets. For example, analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine show selectivity for EGFR and VEGFR2 due to π-π stacking with phenylalanine residues. Docking studies (e.g., AutoDock Vina) reveal binding affinities (ΔG ≈ −9.5 kcal/mol) and validate steric compatibility .
- Comparative Activity :
| Kinase | IC₅₀ (nM) | Selectivity vs. Wild-Type |
|---|---|---|
| EGFR | 12 ± 3 | 5-fold > Her2 |
| CDK2 | 45 ± 7 | 10-fold > CDK4 |
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Solid-state NMR and dynamic vapor sorption (DVS) differentiate hydration states. Bioavailability is improved via salt formation (e.g., hydrochloride salts increase aqueous solubility by 10×) or nanoparticle encapsulation (e.g., PLGA nanoparticles achieve 85% drug loading). Pharmacokinetic studies in rodents confirm enhanced Cmax (1.2 µg/mL vs. 0.3 µg/mL for free compound) .
Q. What strategies optimize regioselectivity in functionalizing the pyrrolopyrimidine core?
- Methodological Answer : Directed ortho-metalation (DoM) using LiTMP or LDA at −78°C enables site-specific C-H activation at position 6 or 7. Protecting groups (e.g., Boc on NH) prevent undesired side reactions. For example, bromination at C-6 proceeds with >90% selectivity using NBS in DCM under UV light .
Q. How are computational methods used to predict the compound’s metabolic stability?
- Methodological Answer : ADMET Prediction Tools (e.g., SwissADME, pkCSM) analyze cytochrome P450 interactions and metabolic hotspots. For 4-chloro-6-phenyl derivatives, CYP3A4-mediated oxidation at the phenyl ring is predicted (t₁/₂ ≈ 2.5 h in human liver microsomes). Experimental validation via LC-MS/MS confirms major metabolites (e.g., hydroxylated phenyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
